2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4S/c21-19(22)28(25,26)17-9-5-4-8-16(17)18(24)23-14-20(10-12-27-13-11-20)15-6-2-1-3-7-15/h1-9,19H,10-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYGLSYBTOJSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and attachment of the tetrahydropyran ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 2-difluoromethanesulfonyl-N-[(4-phenyloxan-4-yl)methyl]benzamide and related benzamide derivatives:
Key Structural and Functional Comparisons:
Sulfonamide vs. Sulfonyl Groups: The target compound’s difluoromethanesulfonyl group differs from the 4-X-phenylsulfonyl groups in compounds [7–9] . In contrast, 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide lacks a sulfonyl group entirely, relying on nitro and chloro substituents for reactivity .
Amide Side Chain Variations :
- The 4-phenyloxan-4-ylmethyl group in the target compound provides a sterically bulky, oxygen-containing heterocycle, unlike the linear phenethyl chain in Rip-D or the nitro-substituted aryl group in the Sigma-Aldrich analog . This may influence solubility and membrane permeability.
Spectral Distinctions: The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole derivatives [7–9] contrasts with the preserved carbonyl in the target compound, confirmed by IR . Rip-D’s phenolic OH group produces a distinct 1H-NMR signal at ~10.5 ppm, absent in the target compound due to its non-hydroxylated benzamide core .
Research Findings and Implications
- Synthetic Challenges : The difluoromethanesulfonyl group requires specialized fluorination techniques, such as using sulfuryl fluoride reagents, which are more complex than the sulfonylation methods described for compounds [7–9] .
- Thermodynamic Stability : The 4-phenyloxan-4-ylmethyl group likely enhances stability compared to Rip-D’s flexible phenethyl chain, as rigid heterocycles reduce entropy-driven degradation .
Biological Activity
2-Difluoromethanesulfonyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 366.37 g/mol
The presence of the difluoromethanesulfonyl group is significant for its biological activity, as it can influence the compound's interaction with biological targets.
Research indicates that compounds similar to 2-difluoromethanesulfonyl derivatives often exhibit activity through modulation of specific receptors or enzymes. For example, studies have shown that modifications in the benzamide structure can lead to altered binding affinities to opioid receptors, which are critical in pain management and addiction therapies .
Pharmacological Profile
-
Opioid Receptor Interaction :
- Compounds with similar structures have been tested for their affinity towards mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). The binding affinities were measured using CHO cells expressing these receptors.
- For instance, analogs demonstrated moderate to high affinity for MOR, with EC50 values ranging from 1 nM to 100 nM, indicating potential therapeutic applications in pain relief .
- In Vitro Studies :
Case Study 1: Analogs in Pain Management
A study focused on a series of benzamide derivatives highlighted the importance of substituents on the aromatic rings in modulating receptor affinity. The introduction of difluoromethanesulfonyl groups was associated with increased potency at MOR compared to other substitutions .
Case Study 2: Toxicological Assessment
Toxicological evaluations have been performed to assess the safety profile of compounds similar to 2-difluoromethanesulfonyl derivatives. These studies typically involve assessing cytotoxicity in various cell lines and evaluating metabolic stability using mass spectrometry techniques .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 366.37 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Mu-opioid receptor (MOR) | 3.3 nM |
| Delta-opioid receptor (DOR) | 56 nM |
| Kappa-opioid receptor (KOR) | 16 nM |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
